Azelastine

Catalog No.
S590019
CAS No.
58581-89-8
M.F
C22H24ClN3O
M. Wt
381.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azelastine

CAS Number

58581-89-8

Product Name

Azelastine

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3

InChI Key

MBUVEWMHONZEQD-UHFFFAOYSA-N

SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Solubility

Sparingly soluble (hydrochloride salt)
Soluble in methylene chloride
In water, 5.12X10-2 mg/L at 25 °C (est)
9.20e-03 g/L

Synonyms

4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl, 4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone, A 5610, A-5610, Afluon, Allergodil, Astelin, azelastine, azelastine hydrochloride, Azeptin, Corifina, Loxin, Optilast, Optivar, Rhinolast, Vividrin akut Azelastin

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Azelastine is a medication commonly used as a nasal spray to treat allergic rhinitis (hay fever) symptoms []. However, scientific research is exploring its potential applications beyond allergy relief. Here's a closer look at two ongoing areas of investigation:

Azelastine and Allergic Rhinitis

  • Mechanism of Action

    Azelastine belongs to a class of medications called H1-antihistamines. It works by blocking histamine receptors in the nose, which helps reduce allergy symptoms like sneezing, itching, runny nose, and congestion [].

  • Research on Effectiveness

    Studies have demonstrated azelastine's effectiveness in alleviating allergic rhinitis symptoms. Compared to oral antihistamines, azelastine nasal spray may offer a faster onset of action [, ].

Azelastine and COVID-19

  • Early Stage Research

    Emerging research suggests azelastine might have antiviral properties against SARS-CoV-2, the virus that causes COVID-19 []. In vitro (laboratory) studies have shown azelastine can inhibit the virus's ability to infect cells [].

  • Clinical Trials

    A small clinical trial investigated the effect of azelastine nasal spray on COVID-19 patients. The study indicated a potential decrease in viral load and symptom severity in those receiving azelastine compared to placebo []. However, this was a small-scale study, and more extensive research is needed to confirm these findings.

Physical Description

Solid

Color/Form

Oil

XLogP3

4.4

LogP

log Kow = 5.72 (est)
4.9

Melting Point

225 °C (hydrochloride salt)
225°C(hydrochloridesalt)

Related CAS

37932-96-0 (unspecified hydrochloride)
79307-93-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.51X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

58581-89-8

Associated Chemicals

Azelastine hydrochloride; 79307-93-0

Wikipedia

Azelastine

Drug Warnings

Astelin Nasal Spray is contraindicated in patients with a known hypersensitivity to azelastine hydrochloride or any of its components.
... The occurrence of somnolence has been reported in some patients taking Astelin Nasal Spray; due caution should therefore be exercised when driving a car or operating potentially dangerous machinery while using Astelin Nasal Spray. Concurrent use of Astelin Nasal Spray with alcohol or other CNS depressants should be avoided because additional reductions in alertness and additional impairment of CNS performance may occur.
The manufacturer states that there was no evidence of an effect on cardiac repolarization in patients who received azelastine hydrochloride nasal spray (548 mcg twice daily for 56 days) in a placebo-controlled study. Although 3- to 7-millisecond increases in mean QTc intervals were observed with higher oral dosages of the drug, such increases were not considered to be clinically important.
The principal adverse effects of intranasal azelastine are local (e.g., bitter taste, nasal burning, pharyngitis, paroxysmal sneezing), but adverse systemic effects (e.g., somnolence, headache) also can occur. Anaphylactoid reactions, application site reaction, chest pain, aggravated condition, confusion, diarrhea, dyspnea, facial edema, involuntary muscle contractions, paresthesia, parosmia, pruritus, rash, tolerance, urinary retention, vision abnormality, and xerophthalmia have occurred in patients receiving azelastine nasal spray; a causal relationship between these events and the drug have not been established.
For more Drug Warnings (Complete) data for Azelastine (16 total), please visit the HSDB record page.

Biological Half Life

Based on intravenous and oral administration, azelastine demonstrated an elimination half-life of 22 hours. Its primary active metabolite, desmethylazelastine, has an elimination half-life of 54 hours.
Based on intravenous and oral administration, the elimination half-life is 22 hours ...
When azelastine hydrochloride is administered orally, desmethylazelastine has an elimination half-life of 54 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: BE 778269; D. Vogelsang et al., US 3813384 (1972, 1974 both to Asta-Werke AG)

Clinical Laboratory Methods

HPLC determination in plasma.
A manual-injection liquid chromatographic method using fluorescence detection permitted determination of a new antiasthmatic drug, azelastine, and its desmethyl metabolite extracted from human plasma. Reliable quantitation was achieved to at least 0.3 ng/ml for each analyte. No interference was seen in co-chromatography of sixteen other substances, which were potential co-medications (or their metabolites) as used in standard asthma or allergy treatment.

Storage Conditions

Store at controlled room temperature 20-25 °C (68-77 °F). Protect from freezing.

Interactions

Concurrent use of Astelin Nasal Spray with alcohol or other CNS depressants should be avoided because additional reductions in alertness and additional impairment of CNS performance may occur.
Cimetidine increased the mean Cmax and AUC of orally administered azelastine hydrochloride by approximately 65%. Ranitidine hydrochloride had no effect on azelastine pharmacokinetics.
Interaction studies investigating the cardiac effects, as measured by the corrected QT interval (QTc), of concomitantly administered oral azelastine hydrochloride and erythromycin or ketoconazole were conducted. Oral erythromycin had no effect on azelastine pharmacokinetics or QTc based on analyses of serial electrocardiograms. Ketoconazole interfered with the measurement of azelastine plasma concentrations; however, no effects on QTc were observed.

Dates

Modify: 2023-08-15

Future of allergic rhinitis management

Sophia Linton, Alyssa G Burrows, Lubnaa Hossenbaccus, Anne K Ellis
PMID: 33971355   DOI: 10.1016/j.anai.2021.04.029

Abstract

To present a comprehensive, clinically focused scoping review of therapeutic agents and practices comprising the future of allergic rhinitis (AR) management.
A review of the published literature was performed using the PubMed database, published abstracts, and virtual presentations from scientific meetings and posted results on ClinicalTrials.gov.
Primary manuscripts with trial results, case reports, case series, and clinical trial data from ClinicalTrials.gov, PubMed, and articles highlighting expert perspectives on management of AR were selected.
Telemedicine, social media, and mHealth facilitate integrated care for AR management. Pharmacotherapy remains the standard of care for AR management; however, treatment combinations are recommended. Intralymphatic immunotherapy and peptide immunotherapy are the most promising new allergen immunotherapy options. Studies of targeted biologics for AR are ongoing. Probiotics may be beneficial for AR management, particularly Bifidobacterium spp, and as an add-on to allergen immunotherapy.
AR is a chronic and often comorbid condition that requires integrated care for optimal management. New formulations and combinations of existing AR therapies are the most promising and merit future research.


Maraviroc, celastrol and azelastine alter

Jasmin Kuratli, Cory Ann Leonard, Lisbeth Nufer, Hanna Marti, Robert Schoborg, Nicole Borel
PMID: 33180014   DOI: 10.1099/jmm.0.001267

Abstract

(
) is an obligate intracellular bacterium, causing a range of diseases in humans. Interactions between chlamydiae and antibiotics have been extensively studied in the past.
: Chlamydial interactions with non-antibiotic drugs have received less attention and warrant further investigations. We hypothesized that selected cytokine inhibitors would alter
growth characteristics in HeLa cells.
To investigate potential interactions between selected cytokine inhibitors and
development
.
The CCR5 receptor antagonist maraviroc (Mara; clinically used as HIV treatment), the triterpenoid celastrol (Cel; used in traditional Chinese medicine) and the histamine H1 receptor antagonist azelastine (Az; clinically used to treat allergic rhinitis and conjunctivitis) were used in a genital
model of
serovar E infecting human adenocarcinoma cells (HeLa).
Initial analyses revealed no cytotoxicity of Mara up to 20 µM, Cel up to 1 µM and Az up to 20 µM. Mara exposure (1, 5, 10 and 20 µM) elicited a reduction of chlamydial inclusion numbers, while 10 µM reduced chlamydial infectivity. Cel 1 µM, as well as 10 and 20 µM Az, reduced chlamydial inclusion size, number and infectivity. Morphological immunofluorescence and ultrastructural analysis indicated that exposure to 20 µM Az disrupted chlamydial inclusion structure. Immunofluorescence evaluation of Cel-incubated inclusions showed reduced inclusion sizes whilst Mara incubation had no effect on inclusion morphology. Recovery assays demonstrated incomplete recovery of chlamydial infectivity and formation of structures resembling typical chlamydial inclusions upon Az removal.
These observations indicate that distinct mechanisms might be involved in potential interactions of the drugs evaluated herein and highlight the need for continued investigation of the interaction of commonly used drugs with
and its host.


Losartan and azelastine either alone or in combination as modulators for endothelial dysfunction and platelets activation in diabetic hyperlipidemic rats

Mohamed M Elseweidy, Gehad M Elnagar, Marwa M Elsawy, Abdelmoneim A Ali, Nabila Zein
PMID: 32880967   DOI: 10.1111/jphp.13363

Abstract

The present study aimed mainly to demonstrate the effect of the antihistamine azelastine (AZ) and Angiotensin receptor blocker ( ARB), represented by losartan (LOS) either alone or in combined form on certain metabolic aspects, endothelial dysfunction and platelets activation markers in diabetic hyperlipidemic rat model.
Rats were randomly classified to five groups: One group fed normal chow diet (NC). Four groups received alloxan and CCT-diet. One group received no treatment (DHC while the other three groups received AZ, LOS and their combination form, respectively for 8 weeks. Serum and tissue samples were collected for biochemical and histological evaluations.
DHC rats demonstrated significant hyperglycaemia, dyslipidemia, disturbances in endothelial and platelet activation markers. AZ or LOS administration demonstrated hypoglycaemic and hypolipidemic effects. VCAM-1 and sE-selectin (Endothelial function markers) along with CD63 (Platelet activation marker) showed significant decrease as compared to control group. AZ administration exerted little prominent effects than that of LOS, while their combination demonstrated remarkable changes compared to monotherapy. Histopathological findings were in agreement to certain extent with the biomarkers results.
Both drug categories may be expressed as suitable therapeutic tools for atherosclerotic complications either alone or along with other hypolipidemic drugs.


For the Patient


PMID: 32605703   DOI: 10.2500/aap.2020.41.200049

Abstract




Treatment with azelastine hydrochloride and fluticasone propionate in a single delivery device of young children and adolescents with allergic rhinitis

William E Berger, Tihomir B Mustakov, Tanya Z Kralimarkova, George Christoff, Todor A Popov
PMID: 32605694   DOI: 10.2500/aap.2020.41.200034

Abstract

Allergic rhinitis (AR) is the most common chronic noncommunicable disease worldwide that affects any age during the human life span but raises particular concerns among the parents and caregivers of the children who are affected. H
-receptor antagonists and corticosteroids provide the most effective way of bringing the condition under control. Intranasal application of these medications has the advantage of a faster onset of action and avoids systemic unwanted adverse effects. The only combination treatment, which comprises azelastine hydrochloride and fluticasone propionate, so far in a single advanced delivery system has proven its efficacy and safety in clinical trials of adult patients with AR.
To critically review and identify gaps in the existing data for children in all different strata of pediatric ages.
We searched the specialized medical literature for publications on the efficacy and safety of the combined formulation of azelastine and fluticasone in a single delivery device in adolescents (ages < 18 years) and children (ages < 12 years).
Altogether, 12 peer-reviewed articles have been published about trials that also involved subjects in different strata of the pediatric ages, seven of the articles pooled adolescents and adults. Three articles presented the results of studies in children ages 4 to 11 years specifically designed to overcome the difficulties that children experience in expressing themselves verbally.
All the trials with the novel combination product that involved young children and adolescents documented its efficacy, effectiveness, and safety. However, the numbers of the youngest children (ages 4 and 5 years) were low, which suggested that further data about safety and efficacy in this age group are needed.


Effect of Specific Immunoglobulin E Response and Comorbidities on Effectiveness of MP-AzeFlu in a Real-Life Study

Ludger Klimek, David Price, Gabriella Gálffy, Melanie Emmeluth, Arkady Koltun, Ferdinand Kopietz, Duc Tung Nguyen, Ranny van Weissenbruch, Wolfgang Pohl, Hans-Christian Kuhl, Glenis Scadding, Joaquim Mullol
PMID: 32829329   DOI: 10.1159/000508749

Abstract

Phenotyping allergic rhinitis (AR) by immunoglobulin E (IgE) sensitivity and comorbidities may help characterize AR and provide a framework for treatment decisions.
This prospective, noninterventional study evaluated the effectiveness of MP-AzeFlu (azelastine hydrochloride plus fluticasone propionate intranasal spray formulation) across AR phenotypes. Patients with moderate-to--severe seasonal or perennial AR for whom MP-AzeFlu was prescribed were enrolled. AR subpopulations (ARPs) were assigned based on the classification of IgE response and comorbidities. AR symptoms over the previous 24 h were documented using an AR visual analog scale (AR-VAS), with ratings from "not at all bothersome" (0 mm) to "extremely bothersome" (100 mm), at the inclusion visit and on days 1, 3, 7, and the last day of the study (approximately day 14). AR quality-of-life measures were recorded using a VAS.
A total of 1,103 patients with AR were included. Mean baseline AR-VAS scores ranged from 70.3 to 75.1 mm (severe) across ARPs. In the overall population, 86.6% of patients responded to treatment (AR-VAS score <50 mm on ≥1 days). In the ARPs, response rates ranged from 79.3 to 89.6%. Mean reduction in AR-VAS scores ranged from 47.9 to 40.9 mm, a decrease from severe to mild across all ARPs. Quality-of-life VAS scores were similarly reduced in the total population and ARPs.
MP-AzeFlu treatment reduced VAS severity and quality-of-life scores from baseline in the total population and ARPs, supporting MP-AzeFlu as an effective treatment for all patients with moderate-to-severe AR, regardless of AR phenotype or comorbidities.


Anti-allergic drug azelastine suppresses colon tumorigenesis by directly targeting ARF1 to inhibit IQGAP1-ERK-Drp1-mediated mitochondrial fission

Hui-Fang Hu, Wen Wen Xu, Yang-Jia Li, Yan He, Wei-Xia Zhang, Long Liao, Qi-Hua Zhang, Lei Han, Xing-Feng Yin, Xiao-Xu Zhao, Yun-Long Pan, Bin Li, Qing-Yu He
PMID: 33408784   DOI: 10.7150/thno.48698

Abstract

This study aimed to screen novel anticancer strategies from FDA-approved non-cancer drugs and identify potential biomarkers and therapeutic targets for colorectal cancer (CRC).
A library consisting of 1056 FDA-approved drugs was screened for anticancer agents. WST-1, colony-formation, flow cytometry, and tumor xenograft assays were used to determine the anticancer effect of azelastine. Quantitative proteomics, confocal imaging, Western blotting and JC-1 assays were performed to examine the effects on mitochondrial pathways. The target protein of azelastine was analyzed and confirmed by DARTS, WST-1, Biacore and tumor xenograft assays. Immunohistochemistry, gain- and loss-of-function experiments, WST-1, colony-formation, immunoprecipitation, and tumor xenograft assays were used to examine the functional and clinical significance of ARF1 in colon tumorigenesis.
Azelastine, a current anti-allergic drug, was found to exert a significant inhibitory effect on CRC cell proliferation
and
, but not on ARF1-deficient or ARF1-T48S mutant cells. ARF1 was identified as a direct target of azelastine. High ARF1 expression was associated with advanced stages and poor survival of CRC. ARF1 promoted colon tumorigenesis through its interaction with IQGAP1 and subsequent activation of ERK signaling and mitochondrial fission by enhancing the interaction of IQGAP1 with MEK and ERK. Mechanistically, azelastine bound to Thr-48 in ARF1 and repressed its activity, decreasing Drp1 phosphorylation. This, in turn, inhibited mitochondrial fission and suppressed colon tumorigenesis by blocking IQGAP1-ERK signaling.
This study provides the first evidence that azelastine may be novel therapeutics for CRC treatment. ARF1 promotes colon tumorigenesis, representing a promising biomarker and therapeutic target in CRC.


Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2

Shuai Ge, Jiayu Lu, Yajing Hou, Yuexin Lv, Cheng Wang, Huaizhen He
PMID: 34052578   DOI: 10.1016/j.virol.2021.05.009

Abstract

A recent study have reported that pre-use of azelastine is associated with a decrease in COVID-19 positive test results among susceptible elderly people. Besides, it has been reported that antihistamine drugs could prevent viruses from entering cells. The purpose of this study is to investigate whether azelastine have antiviral activity against SARS-CoV-2 in vitro and the possible mechanism. Here, we discovered antihistamine azelastine has an affinity to ACE2 by cell membrane chromatography (CMC); Then we determined the equilibrium dissociation constant (K
) of azelastine-ACE2 as (2.58 ± 0.48) × 10
M by surface plasmon resonance (SPR). The results of molecular docking showed that azelastine could form an obvious hydrogen bond with Lys353. The pseudovirus infection experiments showed that azelastine effectively inhibited viral entry (EC
= 3.834 μM). Our work provides a new perspective for the screening method of drug repositioning for COVID-19, and an attractive and promising drug candidate for anti-SARS-CoV-2.


Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells

Phuong Linh Nguyen, Bich Phuong Bui, Men Thi Hoai Duong, Kyeong Lee, Hee-Chul Ahn, Jungsook Cho
PMID: 34445767   DOI: 10.3390/ijms22169061

Abstract

The c-Jun N-terminal kinases (JNKs) are implicated in many neuropathological conditions, including neurodegenerative diseases. To explore potential JNK3 inhibitors from the U.S. Food and Drug Administration-approved drug library, we performed structure-based virtual screening and identified azelastine (Aze) as one of the candidates. NMR spectroscopy indicated its direct binding to the ATP-binding site of JNK3, validating our observations. Although the antihistamine effect of Aze is well documented, the involvement of the JNK pathway in its action remains to be elucidated. This study investigated the effects of Aze on lipopolysaccharide (LPS)-induced JNK phosphorylation, pro-inflammatory mediators, and cell migration in BV2 microglial cells. Aze was found to inhibit the LPS-induced phosphorylation of JNK and c-Jun. It also inhibited the LPS-induced production of pro-inflammatory mediators, including interleukin-6, tumor necrosis factor-α, and nitric oxide. Wound healing and transwell migration assays indicated that Aze attenuated LPS-induced BV2 cell migration. Furthermore, Aze inhibited LPS-induced IκB phosphorylation, thereby suppressing nuclear translocation of NF-κB. Collectively, our data demonstrate that Aze exerts anti-inflammatory and anti-migratory effects through inhibition of the JNK/NF-κB pathway in BV2 cells. Based on our findings, Aze may be a potential candidate for drug repurposing to mitigate neuroinflammation in various neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.


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